

# Paxillin as a Prognostic Biomarker in Cancer: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Paxillin**

Cat. No.: **B1203293**

[Get Quote](#)

## Introduction

**Paxillin** (PXN) is a 68-kDa focal adhesion-associated scaffold protein that plays a pivotal role in integrating signals from the extracellular matrix to the intracellular actin cytoskeleton.<sup>[1]</sup> By providing a docking platform for a multitude of signaling and structural proteins, including kinases like Focal Adhesion Kinase (FAK) and Src, **paxillin** is central to the regulation of cell adhesion, migration, and survival.<sup>[1][2]</sup> Growing evidence indicates that aberrant expression of **paxillin** is a common feature in various human malignancies, where it is frequently associated with tumor progression, metastasis, and patient prognosis.<sup>[3][4]</sup> However, its reliability as a standalone prognostic biomarker remains a subject of investigation, with its significance varying across different cancer types.<sup>[3]</sup>

This guide provides a comparative overview of **paxillin**'s prognostic value in several cancers, presents data from key studies, details common experimental methodologies for its assessment, and illustrates its involvement in critical cancer-related signaling pathways.

## Prognostic Significance of Paxillin Expression: A Pan-Cancer Overview

The expression level of **paxillin** and its phosphorylated forms often correlates with clinicopathological features and patient outcomes. However, the prognostic implications can differ significantly among various cancers. While often associated with a poor prognosis, some studies have reported conflicting or context-dependent findings.<sup>[3][5]</sup>

Table 1: Summary of **Paxillin**'s Prognostic Value in Different Cancers

| Cancer Type                        | Sample Size                     | Prognostic Value                                                  | Key Clinical Correlations                                                                     | References |
|------------------------------------|---------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|------------|
| Gastric Cancer (GC)                | 239                             | Independent prognostic factor for poor survival.                  | Positively correlated with distant metastasis and advanced TNM stage.                         | [3][6]     |
| 392                                |                                 | Indicator for favorable prognosis, but not an independent factor. | Negatively correlated with tumor size, depth of invasion, and lymph node metastasis.          | [5][7]     |
| Colorectal Cancer (CRC)            | 242                             | Independent prognostic factor for poor survival.                  | Positively correlated with histological grade, tumor size, TNM stage, and distant metastasis. | [8][9]     |
| 102                                |                                 | Independent prognostic factor for recurrence, but not survival.   | Associated with a high histologic grade, lymph node metastasis, and high TNM stage.           | [3][10]    |
| Non-Small Cell Lung Cancer (NSCLC) | 124                             | Independent predictor of poor survival and relapse.               | Positively correlated with tumor stage.                                                       | [11]       |
| 191                                | High expression correlated with | Somatic mutation rate of 9.4%; A127T mutation                     | [12]                                                                                          |            |

|                                |     |                                                          |                                                                                          |                                                                                                |                                           |
|--------------------------------|-----|----------------------------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------|
|                                |     | higher stage and metastasis.                             | enhanced growth and invasion.                                                            |                                                                                                |                                           |
| Breast Cancer                  | 91  |                                                          | High expression correlated with poor overall and recurrence-free survival.               | -                                                                                              | <a href="#">[13]</a> <a href="#">[14]</a> |
| 100                            |     | High expression correlated with poor prognostic factors. | Associated with tumor grade, clinical stage, lymph node metastasis, and HER2 expression. |                                                                                                | <a href="#">[15]</a>                      |
| Glioblastoma (GBM)             | N/A |                                                          | Independent prognostic biomarker.                                                        | Expression is negatively correlated with overall, progression-free, and disease-free survival. | <a href="#">[3]</a>                       |
| Ovarian Cancer                 | 378 |                                                          | Independent prognostic biomarker for poor survival.                                      | High expression may affect progression via metastasis-related pathways.                        | <a href="#">[16]</a> <a href="#">[17]</a> |
| Hepatocellular Carcinoma (HCC) | N/A |                                                          | Potential reliable prognostic marker (pS178-paxillin).                                   | -                                                                                              | <a href="#">[3]</a>                       |
| Laryngeal Squamous Cell        | N/A |                                                          | Predictor of poor survival, but not                                                      | Associated with tumor aggressiveness,                                                          | <a href="#">[3]</a>                       |

|                                          |     |                                                                          |                                                                                                                       |
|------------------------------------------|-----|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Carcinoma<br>(LSCC)                      |     | an independent<br>factor.                                                | poor<br>differentiation,<br>and lymph node<br>metastasis.                                                             |
| Esophageal<br>Squamous Cell<br>Carcinoma | N/A | Not found to be<br>an effective<br>prognostic<br>marker in one<br>study. | Higher<br>expression in<br>tumor vs.<br>adjacent tissue,<br>but no correlation<br>with overall<br>survival.<br>[3][4] |

Note: "N/A" indicates that the specific sample size was not readily available in the cited review's summary table.

The data reveals a complex picture. In cancers like glioblastoma, colorectal, and non-small cell lung cancer, high **paxillin** expression is consistently linked to poor outcomes and is often an independent prognostic factor.[3][8][11] In contrast, studies on gastric cancer have yielded contradictory results, with some associating high **paxillin** with better survival and others with a worse prognosis.[5][6] This highlights that the role of **paxillin** may be highly dependent on the specific tumor microenvironment and the molecular context of the cancer type.

## Comparative Analysis with Other Cancer Biomarkers

To establish clinical utility, a biomarker's prognostic power should be assessed relative to existing markers. Studies in colorectal and breast cancer have evaluated **paxillin** alongside other common biomarkers.

Table 2: Prognostic Comparison of **Paxillin** and Other Biomarkers in Colorectal Cancer (CRC)

| Biomarker          | Prognostic Significance       | Details                                                                                        | References |
|--------------------|-------------------------------|------------------------------------------------------------------------------------------------|------------|
| Paxillin           | Independent Prognostic Factor | High expression is an independent factor for poor survival (HR not specified, P=0.004).        | [8][9]     |
| Clinical TNM Stage | Independent Prognostic Factor | A well-established independent prognostic factor (HR not specified, P<0.001).                  | [8][9]     |
| Age                | Independent Prognostic Factor | Patient age was also found to be an independent factor (HR not specified, P=0.01).             | [8][9]     |
| CEA & CA19-9       | Correlated Markers            | High paxillin levels were significantly correlated with higher serum levels of CEA and CA19-9. | [18]       |

In a multivariate analysis of 242 colorectal cancer patients, **paxillin** expression level, alongside age and clinical TNM stage, was identified as an independent prognostic factor for survival.[8] [9] Furthermore, in breast cancer, **paxillin** expression showed a significant positive correlation with HER2 status, another critical prognostic and predictive marker, but not with estrogen (ER) or progesterone (PR) receptor status.[15] This suggests that **paxillin**'s prognostic information may be complementary to that of established markers and could potentially refine patient stratification.

## Paxillin's Role in Cancer Signaling Pathways

**Paxillin** functions as a critical nexus in signaling pathways that drive cancer progression, particularly those controlling cell migration and invasion. Its phosphorylation on specific tyrosine

and serine residues is a key regulatory mechanism, creating binding sites for downstream effectors.[\[4\]](#)

One of the most well-characterized pathways involves Focal Adhesion Kinase (FAK) and Src kinase. Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and autophosphorylates, creating a binding site for Src. The resulting FAK/Src complex then phosphorylates multiple substrates, including **paxillin**.[\[4\]](#) Phosphorylated **paxillin**, in turn, recruits other proteins to activate downstream pathways like the ERK/MAPK pathway, which promotes cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a key process in metastasis.[\[4\]](#)[\[19\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ar.iiarjournals.org](http://ar.iiarjournals.org) [ar.iiarjournals.org]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. The Role of Paxillin Aberrant Expression in Cancer and Its Potential as a Target for Cancer Therapy - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. Paxillin expression is closely linked to the pathogenesis, progression and prognosis of gastric carcinomas - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Abnormal expression of paxillin correlates with tumor progression and poor survival in patients with gastric cancer - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. Paxillin expression is closely linked to the pathogenesis, progression and prognosis of gastric carcinomas - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. Expression of Paxillin is Correlated with Clinical Prognosis in Colorectal Cancer Patients - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. Expression of Paxillin is Correlated with Clinical Prognosis in Colorectal Cancer Patients - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 10. Role of paxillin in colorectal carcinoma and its relationship to clinicopathological features - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 11. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 12. Paxillin Is a Target for Somatic Mutations in Lung Cancer: Implications for Cell Growth and Invasion - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. [mdpi.com](http://mdpi.com) [mdpi.com]
- 15. [dl.begellhouse.com](http://dl.begellhouse.com) [dl.begellhouse.com]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]

- 17. Paxillin is a potential prognostic biomarker associated with immune cell infiltration in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Paxillin Expression and Phosphorylation on Colorectal Cancer Prognosis and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Paxillin as a Prognostic Biomarker in Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203293#paxillin-as-a-biomarker-for-cancer-prognosis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)